- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Cas no 526-73-8 (1,2,3-Trimethylbenzene)
1,2,3-Trimethylbenzene structure
1,2,3-Trimethylbenzene
1,2,3-Trimethylbenzene Properties
Names and Identifiers
-
- 1,2,3-Trimethylbenzene
- Trimethylbenzene
- hemimellitene
- Arsonium,bromotrimethyl-,bromide
- hemimelliten
- Trimethylarsendibromid
- trimethylarsenic dibromide
- Trimethylarsoniumbromid
- hemellitol
- hemimellitol
- 1,2,3-trimethyl benzene
- +Expand
-
- MFCD00008520
- FYGHSUNMUKGBRK-UHFFFAOYSA-N
- 1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3
- CC1=C(C)C(=CC=C1)C
Computed Properties
- 120.09400
- 0
- 0
- 0
- 9
- 76
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
Experimental Properties
- 2.61180
- 0.00000
- n20/D 1.513(lit.)
- 176°C
- −25 °C (lit.)
- 3.4 mmHg ( 37.7 °C)
- Fahrenheit: 127.4 ° f
Celsius: 53 ° c - Colorless liquid with aromatic fragrance. [1]
- Stable. Flammable. Incompatible with strong oxidizing agents.
- Insoluble in water, miscible in ethanol \ ether \ benzene \ ketone \ carbon tetrachloride \ petroleum ether, etc [14]
- 0.894 g/mL at 25 °C(lit.)
1,2,3-Trimethylbenzene Security Information
- GHS02
- DC3300000
- 3
- 3.2
- S16
- III
- III
- R10; R37
- 3.2
- Xi
- UN 3295 3/PG 3
- H226
- P210-P233-P240-P241+P242+P243-P260-P264-P270-P271-P273-P280-P302+P352+P332+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P308+P311-P370+P378-P391-P403+P233-P405-P501
- warning
- III
- 10-36/37/38
- Warning
- 3.2
1,2,3-Trimethylbenzene Customs Data
- 2902909090
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,2,3-Trimethylbenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ; 3 h, 1 atm, 450 °C
Reference
- Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behaviorJournal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Reference
- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Reference
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate , Gold, compd. with nickel (1:1) Solvents: Water ; 100 h, 330 °C
Reference
- Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 CatalystsPetroleum Chemistry, 2022, 62(9), 1107-1125,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 9
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Water ; 30 min, 280 °C
Reference
Decomposition behavior and decomposition products of epoxy resin cured with MeHHPA in near-critical water
Journal of Wuhan University of Technology,
2013,
28(4),
781-786
,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
1,2,3-Trimethylbenzene Raw materials
- Bisphenol A Diglycidyl Ether
- Hexahydro-4-methylphthalic anhydride
- Glycerol
- D,L-Mevalonic Acid Lactone
- Sulfate Lignin
- Lignin
1,2,3-Trimethylbenzene Preparation Products
- Meta-Methylanisole (100-84-5)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Undecane (1120-21-4)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Dodecane (112-40-3)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- 4-Ethylphenol (123-07-9)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Methylnaphthalene (1321-94-4)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 1,3-DIETHYLBENZENE (141-93-5)
- 5-Indanol (1470-94-6)
- Pyridine, 2-nitro- (15009-91-3)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 7-Methylbenzofuran (17059-52-8)
- 1,4-Dimethylbicyclo[2.1.0]pentane (17065-18-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- (18593-33-4)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- 2,3,6-Trimethylphenol (2416-94-6)
- 1H-Indene, 1-methylene- (2471-84-3)
- Azulene (275-51-4)
- 4-Ethylguaiacol (2785-89-9)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Naphthalene, trimethyl- (28652-77-9)
- 2-Ethyl-m-xylene (2870-04-4)
- Dimethylnaphthalene, mixture of isomers (28804-88-8)
- 2,3-Dimethylanisole (2944-49-2)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- 2-butylphenol (3180-09-4)
- 2-ethylfuran (3208-16-0)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 2-methyl-6-propylphenol (3520-52-3)
- 2,5-Diisopropylphenol (35946-91-9)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- 2-Methylbenzofuran (4265-25-2)
- Pentane, methyl- (43133-95-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- 3,4-Dihydro-2H-1-benzopyran (493-08-3)
- Indane (496-11-7)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- 3-Phenoxy-1,2-propanediol (538-43-2)
- Hexadecane (544-76-3)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 3-Methyl-2-butanone (563-80-4)
- 2,6-Dimethoxytoluene (5673-07-4)
- 1,5-Dimethylnaphthalene (571-61-9)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- (±)-1,2-Propanediol (57-55-6)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- cis-2-Butene (590-18-1)
- 1-Methyl-cyclohexene (591-49-1)
- Butanoic acid,2-hydroxy- (600-15-7)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- 4-Ethyltoluene (622-96-8)
- Tridecane (629-50-5)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- Trimethylacetaldehyde (630-19-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 2-Propylphenol (644-35-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 4-Propylphenol (645-56-7)
- 1-Phenyl-1-propyne (673-32-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 3-Ethyl-5-methylphenol (698-71-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 3-Methyl-3-buten-1-ol (763-32-6)
- 1-Decyne (764-93-2)
- 1-Methyl-1H-indene (767-59-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- NSC245044 (769-57-3)
- Bisphenol A (80-05-7)
- 4-Methylindan (824-22-6)
- octahydro-2-benzofuran-1,3-dione (85-42-7)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- 1,2,4-Triethylbenzene (877-44-1)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- 2-Sec-Butylphenol (89-72-5)
- Thymol (89-83-8)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 2-Methylbutyraldehyde (96-17-3)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1,3-Diisopropylbenzene (99-62-7)
1,2,3-Trimethylbenzene Related Literature
-
1. Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effectHans Cerfontain,Ankie Koeberg-Telder,Cornelis Ris,Zwaan R. H. Schaasberg-Nienhuis J. Chem. Soc. Perkin Trans. 2 1975 970
-
Calvin Mukarakate,Xiaodong Zhang,Alexander R. Stanton,David J. Robichaud,Peter N. Ciesielski,Kara Malhotra,Bryon S. Donohoe,Erica Gjersing,Robert J. Evans,David S. Heroux,Ryan Richards,Kristiina Iisa,Mark R. Nimlos Green Chem. 2014 16 1444
-
Francesca Bleken,Wegard Skistad,Katia Barbera,Marina Kustova,Silvia Bordiga,Pablo Beato,Karl Petter Lillerud,Stian Svelle,Unni Olsbye Phys. Chem. Chem. Phys. 2011 13 2539
-
Maneeshin Y. Rajapakse,Eva Borras,Alexander G. Fung,Danny Yeap,Mitchell M. McCartney,Fauna M. Fabia,Nicholas J. Kenyon,Cristina E. Davis Analyst 2021 146 636
-
5. 889. The action of aluminium chloride on some o-alkylbenzene-sulphonic acids and o-alkyldiphenyl sulphonesG. Holt,B. Pagdin J. Chem. Soc. 1961 4514
-
Maneeshin Y. Rajapakse,Eva Borras,Alexander G. Fung,Danny Yeap,Mitchell M. McCartney,Fauna M. Fabia,Nicholas J. Kenyon,Cristina E. Davis Analyst 2021 146 636
-
L. Longetti,M. Randulová,J. Ojeda,L. Mewes,L. Miseikis,J. Grilj,A. Sanchez-Gonzalez,T. Witting,T. Siegel,Z. Diveki,F. van Mourik,R. Chapman,C. Cacho,S. Yap,J. W. G. Tisch,E. Springate,J. P. Marangos,P. Slaví?ek,C. A. Arrell,M. Chergui Phys. Chem. Chem. Phys. 2020 22 3965
-
Chunrong Jia,Stuart Batterman,Sergei Chernyak J. Environ. Monit. 2006 8 1029
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels 2018 2 1057
-
Kavimonica Venkatesan,Francis Prashanth,Vinay Kaushik,Harshavardhan Choudhari,Dhairya Mehta,Ravikrishnan Vinu React. Chem. Eng. 2020 5 1484
526-73-8 (1,2,3-Trimethylbenzene) Related Products
- 488-23-3(1,2,3,4-Tetramethylbenzene)
- 700-12-9(1,2,3,4,5-Pentamethylbenzene)
- 87-85-4(Hexamethylbenzene)
- 95-47-6(o-Xylene)
- 95-93-2(1,2,4,5-Tetramethylbenzene)
- 95-63-6(1,2,4-Trimethylbenzene)
- 56004-61-6(o-Xylene-d10)
- 25551-13-7(trimethylbenzene)
- 4342-40-9(Benzene,1,2,3,4,5,6-hexa(methyl-d3)-)
- 25619-60-7(Benzene, tetramethyl-)